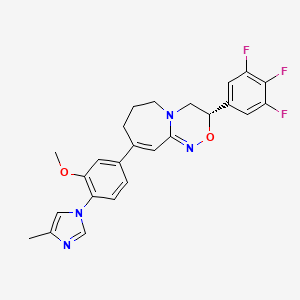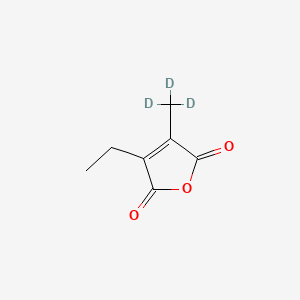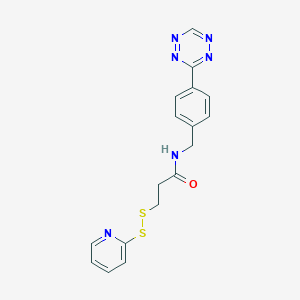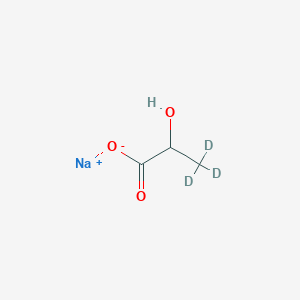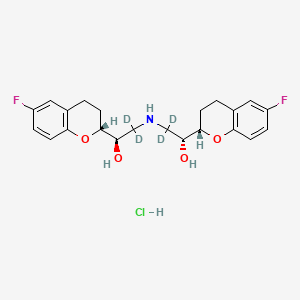
(+)-Nebivolol-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Nebivolol, as the presence of deuterium can alter the metabolic stability and distribution of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(+)-Nebivolol-d4 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and the effects of deuterium incorporation on chemical stability.
Biology: Employed in metabolic studies to understand the biotransformation of Nebivolol in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Nebivolol.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
Mécanisme D'action
The mechanism of action of (+)-Nebivolol-d4 Hydrochloride involves its interaction with beta-adrenergic receptors in the cardiovascular system. By blocking these receptors, the compound reduces heart rate and blood pressure, thereby alleviating symptoms of hypertension and heart failure. The presence of deuterium can influence the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nebivolol: The non-deuterated form of the compound, used clinically for hypertension and heart failure.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(+)-Nebivolol-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can alter its metabolic stability and distribution. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C22H26ClF2NO4 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2; |
Clé InChI |
JWEXHQAEWHKGCW-BDRNNESNSA-N |
SMILES isomérique |
[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


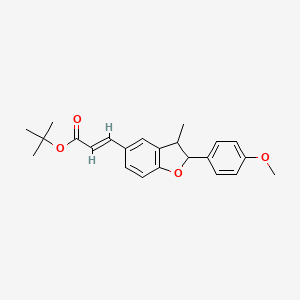
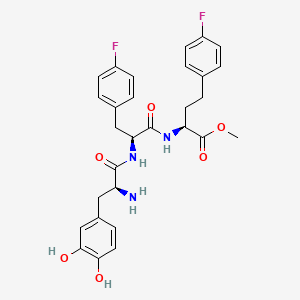
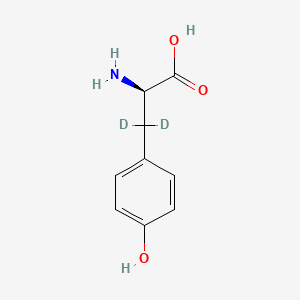
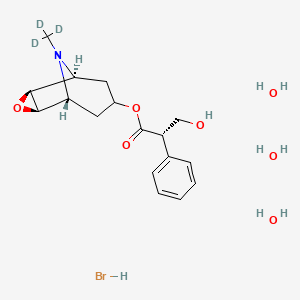
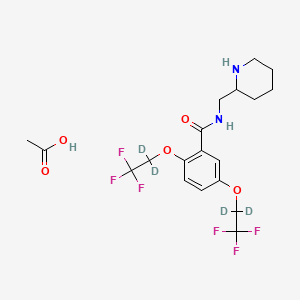
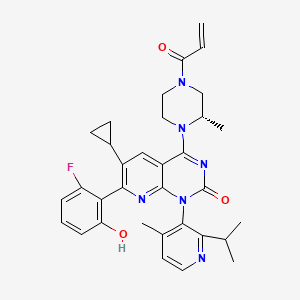
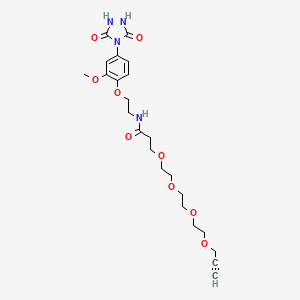
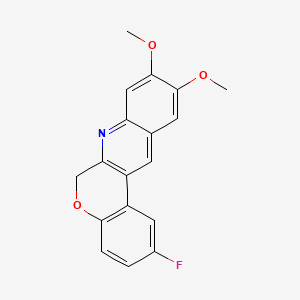
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
